molecular formula C13H8ClIN2O2S B581634 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole CAS No. 1227269-34-2

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole

Cat. No.: B581634
CAS No.: 1227269-34-2
M. Wt: 418.633
InChI Key: ATXHAEUMCLDVAQ-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of chlorine, iodine, and a phenylsulfonyl group attached to the azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and iodine atoms into the indole ring.

    Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom of the azaindole ring.

The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The chlorine and iodine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole is unique due to its specific substitution pattern and the presence of the azaindole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-2-iodopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-6-9-7-13(15)17(11(9)8-16-12)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXHAEUMCLDVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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